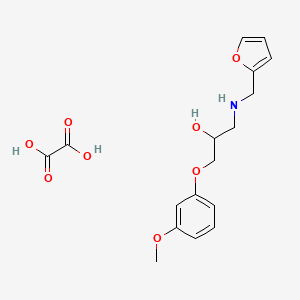

1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate, also known as CGP 71683A, is a selective antagonist of the NK1 receptor, which is involved in the regulation of pain and inflammation. The compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including depression, anxiety, and chronic pain.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research involving furan derivatives focuses on their synthesis and reactivity due to their potential in creating complex molecules. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester showcases the reactivity of furan derivatives in producing compounds with significant chemical diversity. Such studies are foundational for advancing organic synthesis techniques and developing new chemical entities (Pimenova et al., 2003).

Catalysis and Synthetic Methodology

Furan derivatives are utilized in catalysis and synthetic methodologies to produce biologically relevant structures. The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction demonstrates the utility of furan derivatives in efficiently synthesizing complex heterocycles, such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology highlights the versatility of furan derivatives in organic synthesis, contributing to the development of new pharmaceuticals and materials (Reddy et al., 2012).

Material Science Applications

In material science, furan derivatives are explored for their potential in creating innovative materials. A study on the luminescent properties of a terbium-doped yttrium-based metal-organic framework incorporating furan-2,5-dicarboxylic acid and oxalate demonstrates the application of furan derivatives in detecting toxic oxoanions in aqueous media. This work not only advances the understanding of luminescent materials but also contributes to environmental monitoring technologies (Singha et al., 2019).

Corrosion Inhibition

The application of furan derivatives in corrosion inhibition presents a practical aspect of their utility. Nitrogenated derivatives of furfural, closely related to the core structure of the compound , have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the development of safer and more environmentally friendly corrosion inhibitors, highlighting the industrial applications of furan derivatives (Guimarães et al., 2020).

Energetic Materials

Research into the synthesis of compounds based on furazan and oxadiazole rings, incorporating furan units, underscores the application of furan derivatives in the design of insensitive energetic materials. Such materials offer advantages in safety and stability for military and industrial applications, underscoring the diverse utility of furan derivatives in high-performance materials (Yu et al., 2017).

Propriétés

IUPAC Name |

1-(furan-2-ylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4.C2H2O4/c1-18-13-4-2-5-14(8-13)20-11-12(17)9-16-10-15-6-3-7-19-15;3-1(4)2(5)6/h2-8,12,16-17H,9-11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBGFZYDIDNJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CNCC2=CC=CO2)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Furan-2-ylmethyl)amino)-3-(3-methoxyphenoxy)propan-2-ol oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)